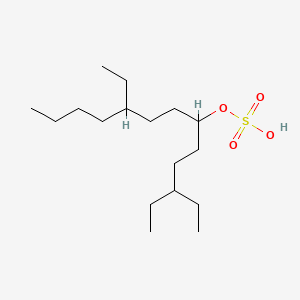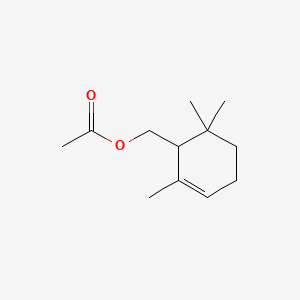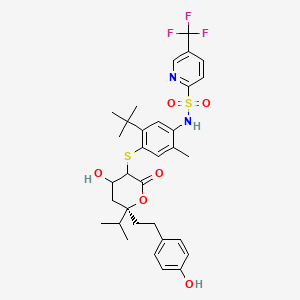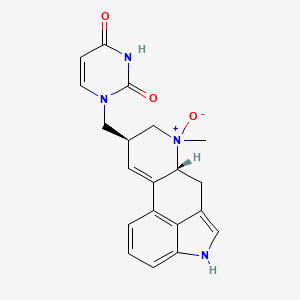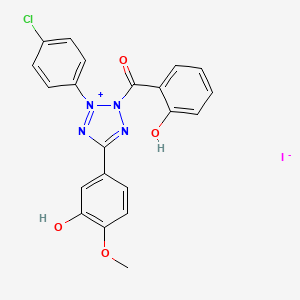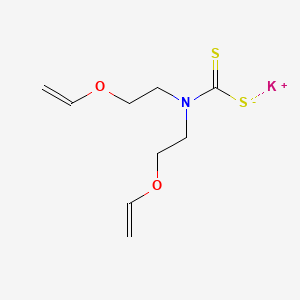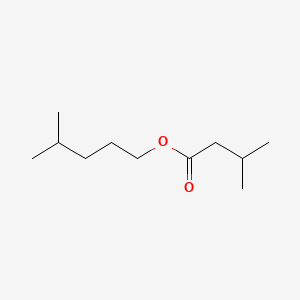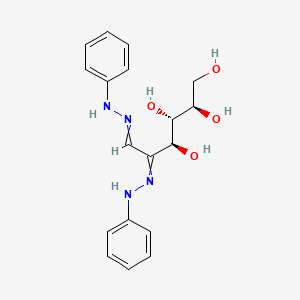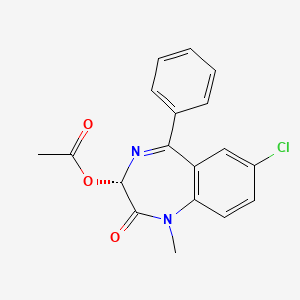
Temazepam acetate, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Temazepam acetate, (S)- is a derivative of temazepam, a benzodiazepine commonly used for its sedative and hypnotic properties. Benzodiazepines, including temazepam, are known for their ability to modulate the gamma-aminobutyric acid (GABA) neurotransmitter system, leading to effects such as sedation, muscle relaxation, and anxiolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of temazepam acetate, (S)- typically involves the acetylation of temazepam. The process begins with the preparation of temazepam, which is synthesized through the reaction of diazepam with a hydroxylating agent. The hydroxylated product is then acetylated using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of temazepam acetate, (S)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Temazepam acetate, (S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert temazepam acetate to its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of desmethyl derivatives.
Substitution: Halogenation and alkylation reactions can introduce various substituents on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine and alkylating agents such as alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, desmethyl derivatives, and various substituted benzodiazepines .
Scientific Research Applications
Temazepam acetate, (S)- has a wide range of applications in scientific research:
Mechanism of Action
Temazepam acetate, (S)- exerts its effects by modulating the GABA neurotransmitter system. It binds to the benzodiazepine receptors on the GABA-A receptor complex, enhancing the affinity of GABA for its receptor. This leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing. The result is sedation, muscle relaxation, and anxiolysis .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic and sedative effects.
Oxazepam: A metabolite of diazepam with similar pharmacological properties.
Uniqueness
Temazepam acetate, (S)- is unique due to its specific acetylation, which may alter its pharmacokinetic properties and enhance its therapeutic effects. Compared to other benzodiazepines, temazepam acetate may offer a different profile of action, making it suitable for specific clinical applications .
Properties
CAS No. |
160495-63-6 |
|---|---|
Molecular Formula |
C18H15ClN2O3 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
[(3S)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C18H15ClN2O3/c1-11(22)24-17-18(23)21(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17H,1-2H3/t17-/m0/s1 |
InChI Key |
PTWWAHZQIATUFG-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Canonical SMILES |
CC(=O)OC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



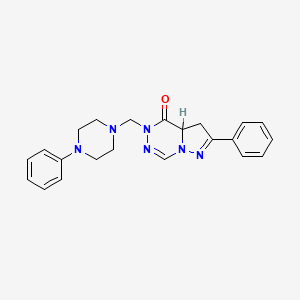
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)
